molecular formula C13H21NO2 B15254800 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B15254800
M. Wt: 223.31 g/mol
InChI Key: NQMZOUPXUUAMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Cyclopropylmethyl)-9-azabicyclo[331]nonane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled temperature and pressure conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

InChI

InChI=1S/C13H21NO2/c15-13(16)10-6-11-2-1-3-12(7-10)14(11)8-9-4-5-9/h9-12H,1-8H2,(H,15,16)

InChI Key

NQMZOUPXUUAMAM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3CC3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.